Selvigaltin

Description

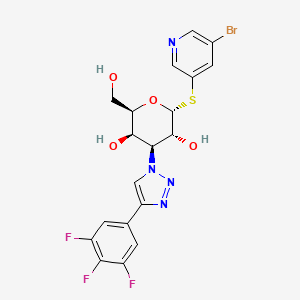

Structure

2D Structure

3D Structure

Properties

CAS No. |

1978336-95-6 |

|---|---|

Molecular Formula |

C19H16BrF3N4O4S |

Molecular Weight |

533.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol |

InChI |

InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1 |

InChI Key |

FNCLKJPMEFPXOR-QFACEVIFSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=CN=C4)Br)CO)O |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Selvigaltin (GB1211): A Deep Dive into its Mechanism of Action as a Galectin-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selvigaltin (GB1211) is an orally active, small-molecule inhibitor of galectin-3, a protein implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[1][2] Developed by Galecto Biotech AB, this investigational drug is currently under evaluation in clinical trials for its therapeutic potential in various diseases, such as non-alcoholic steatohepatitis (NASH), liver fibrosis, and several types of cancer.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Galectin-3

This compound's primary mechanism of action is the inhibition of galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in various cellular processes that contribute to disease progression.[3] By binding to galectin-3, this compound blocks its interactions with other molecules, thereby mitigating its pathological effects.

The therapeutic potential of this compound stems from its ability to modulate the downstream effects of galectin-3, which include:

-

Inflammation: Galectin-3 is a pro-inflammatory protein.[4] By inhibiting galectin-3, this compound may help to reduce inflammation.[1]

-

Fibrosis: Galectin-3 is a key driver of fibrosis, the scarring of tissue.[1] this compound has demonstrated anti-fibrotic effects in preclinical models, suggesting its potential to prevent or reverse tissue scarring in various organs.[1][2]

-

Cancer: Increased expression of galectin-3 in tumors is associated with tumor growth, invasion, and metastasis.[5] Galectin-3 in the tumor microenvironment can also contribute to resistance to checkpoint inhibitor therapies.[5] this compound has shown anti-tumor activity in preclinical studies and is being investigated in combination with checkpoint inhibitors to overcome this resistance.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (GB1211) in preclinical studies.

| Parameter | Species | Value | Reference |

| IC50 | Rabbit | 12 nM | [2] |

| KD (dissociation constant) | Human | 25 nM | [7][8] |

| KD (dissociation constant) | Rabbit | 12 nM | [7][8] |

Table 1: In Vitro Potency of this compound

| Biomarker | Animal Model | Effect of this compound | Reference |

| Alanine Aminotransferase (ALT) | High-Fat Diet Rabbit | Reduction | [2] |

| Aspartate Aminotransferase (AST) | High-Fat Diet Rabbit | Reduction | [2] |

| Bilirubin | High-Fat Diet Rabbit | Reduction | [2] |

| Interleukin-6 (IL-6) mRNA | High-Fat Diet Rabbit | Reduction | [2] |

| Transforming growth factor beta 3 (TGFβ3) mRNA | High-Fat Diet Rabbit | Reduction | [2] |

| Snail Family Transcriptional Repressor 2 (SNAI2) mRNA | High-Fat Diet Rabbit | Reduction | [2] |

| Collagen | High-Fat Diet Rabbit | Reduction | [2] |

| Plasma Cholesterol | High-Fat Diet Rabbit | Reduction | [2] |

| Plasma Triglycerides | High-Fat Diet Rabbit | Normalization | [2] |

Table 2: In Vivo Efficacy of this compound in a High-Fat Diet Rabbit Model

Key Experimental Protocols

High-Fat Diet (HFD) Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)

This preclinical study evaluated the efficacy of this compound in a rabbit model of MASH.[7][8]

-

Animal Model: Male New Zealand White rabbits were fed a high-fat diet to induce MASH.

-

Treatment Groups:

-

Regular Diet (RD)/vehicle

-

RD/Selvigaltin

-

High-Fat Diet (HFD)/vehicle

-

HFD/Selvigaltin (administered at 0.3, 1.0, 5.0, or 30 mg/kg)

-

-

Dosing Regimen: this compound or vehicle was administered orally, once daily, five days a week, starting from week 9 or 12 of the study.

-

Endpoints: The study assessed biomarkers of liver function (AST, ALT, bilirubin), inflammation, and fibrosis through blood tests, histopathological evaluation of liver tissue, and analysis of mRNA and protein expression of key biomarkers.[7][8]

In Vivo Tumor Models

Preclinical studies have also investigated the anti-cancer effects of this compound.[5]

-

Objective: To assess the ability of this compound to overcome galectin-3-induced resistance to checkpoint inhibitors.

-

Methodology: The binding of checkpoint inhibitors, such as pembrolizumab (B1139204) and atezolizumab, to their respective targets (PD-1 and PD-L1) was measured in the presence and absence of galectin-3 and this compound.[6]

Visualizing the Mechanism and Workflows

Signaling Pathway of Galectin-3 in Fibrosis and Inflammation

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. myeloma.org [myeloma.org]

- 4. mdpi.com [mdpi.com]

- 5. Galecto’s Galectin-3 Inhibitor GB1211 to be Studied in Combination with Pembrolizumab in Patients with Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma by Providence Cancer Institute | Galecto [ir.galecto.com]

- 6. Frontiers | Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Selvigaltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selvigaltin (also known as GB1211) is a novel, orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes.[1] Overexpression of galectin-3 is associated with the progression of fibrosis and various cancers, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to the carbohydrate recognition domain (CRD) of galectin-3, thereby inhibiting its function. Galectin-3 is a multifaceted protein that, when overexpressed, contributes to disease progression through several mechanisms:

-

Fibrosis: Galectin-3 promotes the activation of fibroblasts and the deposition of extracellular matrix, key events in the development of fibrosis in organs such as the liver. It potentiates Transforming Growth Factor-β (TGF-β) signaling, a master regulator of fibrosis.

-

Cancer: In the tumor microenvironment, galectin-3 contributes to tumor growth, angiogenesis, metastasis, and immune evasion. It can modulate the function of various immune cells, including T-cells, and promote resistance to checkpoint inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Binding Affinity and In Vitro Activity

| Parameter | Species | Value | Reference |

| Binding Affinity (KD) | Human galectin-3 | 25 nM | [1] |

| Rabbit galectin-3 | 12 nM | [1] | |

| Mouse galectin-3 | 770 nM | [1] |

Table 2: Pharmacokinetics in Healthy Humans (Single Ascending Dose, Fasted)

| Dose | Cmax (ng/mL) | Tmax (h, median) | AUC0-inf (h*ng/mL) | t1/2 (h) | Reference |

| 5 mg | 29.9 | 4.0 | 487 | 13.0 | [2] |

| 20 mg | 124 | 3.0 | 2150 | 14.1 | [2] |

| 50 mg | 251 | 4.0 | 4800 | 15.6 | [2] |

| 100 mg | 496 | 3.0 | 9860 | 15.8 | [2] |

| 200 mg | 815 | 3.0 | 18500 | 16.2 | [2] |

| 400 mg | 1280 | 2.5 | 28300 | 15.0 | [2] |

Table 3: Pharmacokinetics in Healthy Humans (Multiple Ascending Dose, Fasted)

| Dose (twice daily) | Cmax,ss (ng/mL) | Tmax,ss (h, median) | AUC0-tau (h*ng/mL) | t1/2 (h) | Reference |

| 50 mg | 413 | 3.0 | 3030 | 11.2 | [2] |

| 100 mg | 743 | 3.0 | 5740 | 12.3 | [2] |

Table 4: Pharmacokinetics in Hepatic Impairment (100 mg Single Dose)

| Population | Cmax (ng/mL) | Tmax (h, median) | AUC0-inf (h*ng/mL) | t1/2 (h) | Reference |

| Healthy | 588 | 3.0 | 11,800 | 16.4 | [3] |

| Child-Pugh B | 572 | 3.5 | 20,100 | 28.2 | [3] |

| Child-Pugh C | 745 | 4.0 | 17,400 | 21.1 | [3] |

Signaling Pathways

Modulation of TGF-β Signaling in Fibrosis

Galectin-3 plays a crucial role in amplifying TGF-β signaling, a key pathway in the pathogenesis of fibrosis. This compound, by inhibiting galectin-3, can attenuate this pro-fibrotic cascade.

Caption: this compound inhibits Galectin-3, disrupting the stabilization of the TGF-β receptor complex and reducing pro-fibrotic signaling.

Modulation of T-Cell Activation in the Tumor Microenvironment

Galectin-3 can suppress T-cell-mediated anti-tumor immunity by modulating the formation and function of the immunological synapse. By inhibiting galectin-3, this compound can potentially restore T-cell activity.

Caption: this compound blocks Galectin-3, potentially restoring immunological synapse stability and enhancing T-cell activation against tumors.[4][5]

Experimental Protocols

Preclinical Model of Liver Fibrosis

A study utilizing a rabbit model of non-alcoholic steatohepatitis (NASH) and liver fibrosis induced by a high-fat diet provides a detailed protocol for evaluating the anti-fibrotic potential of this compound.[1]

-

Animal Model: Male New Zealand White rabbits.

-

Induction of Fibrosis: Rabbits are fed a high-fat diet for 12 weeks to induce NASH and liver fibrosis.

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment groups (e.g., 0.3, 1.0, and 5.0 mg/kg).

-

-

Dosing Regimen: this compound is administered orally, once daily, for the last 4 weeks of the 12-week high-fat diet period.

-

Efficacy Endpoints:

-

Histological Analysis: Liver tissue is collected for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess steatosis, inflammation, and fibrosis.

-

Biomarker Analysis: Blood and liver tissue samples are analyzed for markers of liver injury (ALT, AST), inflammation (e.g., IL-6, TNF-α), and fibrosis (e.g., collagen, α-SMA).

-

Gene Expression Analysis: RT-PCR is performed on liver tissue to quantify the expression of pro-fibrotic and pro-inflammatory genes.

-

General Protocol for In Vivo Anti-Tumor Efficacy Studies

While specific preclinical efficacy data for this compound in cancer models is not extensively published, a general protocol for evaluating a novel anti-cancer agent in a xenograft model is provided below. This can be adapted for this compound based on the cancer type of interest (e.g., melanoma, head and neck cancer).

-

Cell Lines: Human cancer cell lines relevant to the indications being studied (e.g., melanoma cell lines like A375, or head and neck squamous cell carcinoma lines like FaDu).

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used for xenograft studies.

-

Tumor Implantation:

-

A defined number of cancer cells (e.g., 1 x 106 to 5 x 106) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

-

-

Treatment Groups:

-

Vehicle control group.

-

This compound treatment groups (dose levels to be determined by maximum tolerated dose studies).

-

Positive control group (a standard-of-care chemotherapy or immunotherapy agent).

-

-

Dosing Regimen: this compound is administered orally, once or twice daily, starting when tumors reach a palpable size (e.g., 100-200 mm³).

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.

-

Survival Analysis: In some studies, mice are monitored for overall survival.

-

Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers related to the mechanism of action (e.g., immunohistochemistry for galectin-3, immune cell infiltration).

-

Clinical Development

This compound is currently being investigated in several clinical trials for both fibrotic diseases and cancer.

-

Liver Fibrosis: A Phase 1b/2a study (GULLIVER-2, NCT05009680) has evaluated the safety and pharmacokinetics of this compound in patients with liver cirrhosis.[3]

-

Cancer:

-

A Phase 2 trial is evaluating this compound in combination with pembrolizumab (B1139204) in patients with metastatic melanoma and head and neck squamous cell carcinoma.[6]

-

A Phase 1/2 trial (NCT05240131) is investigating this compound in combination with atezolizumab in patients with non-small cell lung cancer.[7]

-

A Phase 1 trial in patients with relapsed/refractory multiple myeloma is also underway.

-

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting galectin-3. Preclinical and early clinical data have demonstrated its potential in treating fibrotic diseases and various cancers. The ongoing clinical trials will further elucidate the safety and efficacy of this compound and its potential to address significant unmet medical needs. This technical guide provides a comprehensive overview of the current state of knowledge on this compound to support further research and development efforts in this field.

References

- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Galectin-3 negatively regulates TCR-mediated CD4+ T-cell activation at the immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galectin-3 negatively regulates TCR-mediated CD4+ T-cell activation at the immunological synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Selvigaltin and Galectin-3: A Technical Overview of Binding Affinity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selvigaltin (formerly known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3][4][5][6] Galectin-3's multifaceted role is attributed to its ability to interact with numerous glycoconjugates and signaling proteins, thereby modulating diverse cellular pathways.[7][8][9] This technical guide provides an in-depth analysis of the binding affinity of this compound for galectin-3, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways influenced by this interaction.

Data Presentation: this compound-Galectin-3 Binding Affinity

This compound exhibits high affinity and selectivity for galectin-3.[2][7] The binding affinity, quantified by the dissociation constant (KD) and the half-maximal inhibitory concentration (IC50), demonstrates nanomolar potency. There is, however, a notable species-dependent variation in binding affinity.[1][2]

| Parameter | Species | Value | Method | Reference |

| KD | Human | 25 nM | Fluorescence Polarization (FP) Assay | [1][2][5][6] |

| KD | Rabbit | 12 ± 3 nM | Fluorescence Polarization (FP) Assay | [1][2][5][6] |

| KD | Mouse | 770 nM | Fluorescence Polarization (FP) Assay | [1][2] |

| IC50 | Rabbit | 12 nM | Not Specified | [10] |

Experimental Protocols: Binding Affinity Determination

The primary method utilized to quantify the binding affinity of this compound to galectin-3 is a competitive fluorescence polarization (FP) assay.[11] This technique is well-suited for studying protein-ligand interactions in solution.[1][12]

Principle of Fluorescence Polarization (FP) Assay

Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled probe (tracer) that binds to galectin-3 tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When galectin-3 binds to this probe, the resulting larger complex tumbles more slowly, leading to an increase in the polarization of the emitted light.

In a competitive FP assay, a fixed concentration of galectin-3 and the fluorescent probe are incubated with varying concentrations of an unlabeled inhibitor (this compound). This compound competes with the fluorescent probe for binding to galectin-3. As the concentration of this compound increases, it displaces the fluorescent probe from galectin-3, causing the probe to tumble more rapidly and thus decreasing the measured fluorescence polarization. The concentration of this compound that causes a 50% reduction in the probe's binding (IC50) can then be determined and used to calculate the dissociation constant (KD).

Detailed Methodology (Based on established protocols for galectin-3)

-

Reagent Preparation:

-

Galectin-3: Recombinant human, rabbit, or mouse galectin-3 is expressed and purified. Its concentration is accurately determined.

-

Fluorescent Probe: A high-affinity, fluorescein-conjugated saccharide probe known to bind to the carbohydrate recognition domain (CRD) of galectin-3 is synthesized and purified.

-

Inhibitor (this compound): this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which a serial dilution series is prepared.

-

Assay Buffer: A buffered solution (e.g., PBS) is prepared to maintain a stable pH and ionic strength for the binding interaction.

-

-

Assay Procedure:

-

A fixed concentration of galectin-3 and the fluorescent probe are added to the wells of a microplate. The concentrations are optimized to ensure a stable and significant polarization signal.

-

The serially diluted this compound solutions (or vehicle control) are added to the wells.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a specific period to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

The measured polarization values are plotted against the logarithm of the inhibitor (this compound) concentration.

-

The resulting sigmoidal dose-response curve is fitted using a suitable pharmacological model (e.g., four-parameter logistic regression) to determine the IC50 value.

-

The dissociation constant (KD) for the inhibitor is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and KD of the fluorescent probe.

-

Visualizations: Signaling Pathways and Experimental Workflow

Galectin-3 Signaling in Fibrosis

Galectin-3 is a key mediator in the pathogenesis of fibrosis.[13] It is secreted by activated macrophages and promotes the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring.[13] this compound, by inhibiting galectin-3, can interrupt this pro-fibrotic signaling cascade.

Caption: Galectin-3 mediated pro-fibrotic signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Competitive Fluorescence Polarization Assay

The workflow for determining the binding affinity of this compound using a competitive FP assay involves a series of systematic steps from reagent preparation to data analysis.

Caption: Workflow for a competitive fluorescence polarization (FP) binding assay.

References

- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. raybiotech.com [raybiotech.com]

- 6. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Selvigaltin: A Galectin-3 Inhibitor for the Treatment of Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural disruption, impaired liver function, and eventual progression to cirrhosis and hepatocellular carcinoma. A key mediator in the fibrotic cascade is Galectin-3, a β-galactoside-binding lectin implicated in inflammation, cell adhesion, and fibrogenesis. Selvigaltin (formerly known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3, currently under investigation as a potential therapeutic agent for liver fibrosis. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.

Core Mechanism of Action

This compound exerts its anti-fibrotic effects by binding with high affinity to the carbohydrate recognition domain of galectin-3, thereby inhibiting its downstream pro-fibrotic activities. Galectin-3, when overexpressed in the liver, contributes to the activation of hepatic stellate cells (HSCs), the primary ECM-producing cells, and promotes an inflammatory microenvironment. By blocking galectin-3, this compound aims to interrupt these pathological processes.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | Human Galectin-3 | 25 nM | [1][2][3][4] |

| Binding Affinity (Kd) | Rabbit Galectin-3 | 12 nM | [1][2][3][4] |

| IC50 (Galectin-3 Expression) | Human Monocyte THP1 Cells | 220.3 nM | [5] |

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of MASH-induced Liver Fibrosis

| Parameter | Dosing | Outcome | Reference |

| Liver Function Biomarkers | 1.0 or 5.0 mg/kg | Dose-dependent reduction in AST, ALT, and bilirubin (B190676) | [1][2][3] |

| Inflammation | 1.0 or 5.0 mg/kg | Reduction in inflammatory cell foci | [1][2][3] |

| Fibrosis Markers | 1.0 or 5.0 mg/kg | Dose-dependent reduction in Picrosirius Red (PSR) and Second Harmonic Generation (SHG) signals | [1][2][3] |

| Gene Expression (mRNA) | 1.0 or 5.0 mg/kg | Decreased expression of IL6, TGFβ3, SNAI2, and collagen | [1][2][3] |

| Target Engagement | 1.0 or 5.0 mg/kg | Significant decrease in galectin-3 levels in the liver (immunohistochemistry and mRNA analysis) | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

In Vitro Assays

Inhibition of TGF-β Stimulated Pro-fibrotic Gene Expression: Human liver stellate cells (LX2) were utilized to assess the anti-fibrotic activity of this compound in vitro.[5] The cells were stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce the expression of genes associated with fibrosis. This compound was co-incubated to determine its ability to inhibit this induction. Gene expression analysis was likely performed using quantitative real-time polymerase chain reaction (qRT-PCR) for key fibrotic markers such as collagen type I (COL1A1) and α-smooth muscle actin (α-SMA).

In Vivo Animal Model

High-Fat Diet (HFD) Rabbit Model of Metabolic-Associated Steatohepatitis (MASH): A robust in vivo model was established using male New Zealand White rabbits.[1][2][3][6]

-

Induction of MASH: Rabbits were fed a high-fat diet for 8 or 12 weeks to induce steatosis, inflammation, hepatocyte ballooning, and fibrosis, mimicking the pathophysiology of human MASH.[1][2][3]

-

Therapeutic Dosing: Following the induction period, rabbits were treated with this compound at doses of 0.3, 1.0, 5.0, or 30 mg/kg, administered orally once daily, five days a week, for four weeks.[2] A vehicle group served as the control.

-

Endpoint Analysis: At the end of the treatment period, a comprehensive analysis was performed including:

-

Blood Metabolic Markers: Serum levels of liver enzymes (AST, ALT) and bilirubin were measured to assess liver function.[1][2][3]

-

Histomorphological Evaluation: Liver tissue was subjected to various staining techniques to evaluate key pathological features:

-

Oil Red O: For the assessment of steatosis (lipid accumulation).[2][3]

-

Masson's Trichrome and Picrosirius Red (PSR): For the visualization and quantification of collagen deposition and fibrosis.[2][3]

-

Second Harmonic Generation (SHG): A label-free imaging technique to specifically visualize and quantify fibrillar collagen.[1][2][3]

-

-

mRNA and Protein Expression: Liver tissue was analyzed for the expression of key inflammatory and fibrotic biomarkers, including IL6, TGFβ3, SNAI2, and collagen, at both the mRNA (likely via qRT-PCR) and protein levels.[1][2][3] Immunohistochemistry was used to measure galectin-3 protein levels.[1][2][3]

-

Visualizing the Role of this compound

To better understand the biological context in which this compound operates, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Caption: Proposed mechanism of action of this compound in liver fibrosis.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Conclusion

The preclinical data available for this compound strongly support its potential as a therapeutic agent for liver fibrosis. Its high affinity and selectivity for galectin-3, coupled with its oral bioavailability and demonstrated efficacy in a relevant animal model of MASH, are promising. The dose-dependent reduction in key markers of liver injury, inflammation, and fibrosis highlights its on-target activity. Future research will likely focus on further elucidating the downstream signaling pathways modulated by this compound and its long-term efficacy and safety profile in preparation for and during clinical development. The consistent efficacy observed at doses of 1.0 and 5.0 mg/kg in the rabbit model provides a strong rationale for the clinical doses being investigated.[1][2][3][6]

References

- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]

- 5. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Mechanism: Selvigaltin's Emerging Role in Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Selvigaltin (GB1211), an orally active small molecule inhibitor of galectin-3, is currently under clinical investigation for its therapeutic potential in a range of solid and hematological malignancies, including recurrent head and neck squamous cell carcinoma, metastatic melanoma, and non-small cell lung cancer.[1][2] Galectin-3, a β-galactoside-binding lectin, is a key regulator of the tumor microenvironment (TME), influencing cell-to-cell and cell-to-matrix interactions that drive tumor progression, immune evasion, and fibrosis.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on the TME based on available preclinical and clinical data, and detailed experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to galectin-3, thereby inhibiting its downstream signaling pathways.[2][5][6][7][8][9][10] Galectin-3, when overexpressed in the TME, contributes to a pro-tumorigenic and immunosuppressive landscape. By blocking galectin-3, this compound aims to restore T-cell activity, reduce inflammation, and inhibit fibrosis, rendering the TME less hospitable to cancer cells.[5][11] A planned Phase I/II clinical trial for relapsed/refractory multiple myeloma includes an exploratory objective to assess the effects of this compound on the TME and immune cell subsets.[11]

Preclinical Evidence of TME Modulation

While specific quantitative data on this compound's direct impact on the tumor microenvironment in cancer models is emerging, extensive preclinical research in other disease models, particularly liver fibrosis, provides significant insights into its potential mechanisms in oncology.

A key study in a rabbit model of metabolic-associated steatohepatitis (MASH) demonstrated this compound's ability to modulate inflammation and fibrosis, crucial components of the TME.[6][7][8][9][10]

Table 1: Summary of Preclinical Efficacy of this compound in a Rabbit Model of MASH

| Biomarker Category | Biomarker | Effect of this compound Treatment | Dosage | Reference |

| Liver Function | AST | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |

| ALT | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |

| Bilirubin | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |

| Inflammation | Inflammatory Cell Foci | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |

| IL-6 mRNA | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |

| Fibrosis | Collagen Deposition | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |

| TGFβ3 mRNA | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |

| SNAI2 mRNA | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |

Signaling Pathways and Experimental Workflows

The inhibition of galectin-3 by this compound is hypothesized to disrupt multiple signaling pathways that contribute to a pro-tumorigenic TME. The following diagrams illustrate these proposed mechanisms and the experimental workflows used to evaluate this compound's efficacy.

Figure 1: Proposed mechanism of this compound in the tumor microenvironment.

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in the MASH rabbit model.

1. Animal Model and Treatment

-

Model: Male New Zealand White rabbits were fed a high-fat diet to induce MASH.[9]

-

Treatment Groups: Animals were divided into vehicle control and this compound treatment groups.[9]

-

Dosing: this compound was administered orally at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[9][10]

2. Immunohistochemistry (IHC)

-

Objective: To assess changes in galectin-3 levels and inflammatory cell infiltration in liver tissue.[6][7][8][9]

-

Protocol:

-

Formalin-fixed, paraffin-embedded liver sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed using a citrate (B86180) buffer (pH 6.0).

-

Sections were incubated with a primary antibody against galectin-3 or relevant inflammatory cell markers.

-

A secondary antibody conjugated to horseradish peroxidase was applied.

-

Visualization was achieved using a DAB substrate kit.

-

Slides were counterstained with hematoxylin.

-

Image analysis was performed to quantify the stained area.

-

3. Quantitative Polymerase Chain Reaction (qPCR)

-

Objective: To measure the mRNA expression of key inflammatory and fibrotic biomarkers.[5][6][7][8][9]

-

Protocol:

-

Total RNA was extracted from liver tissue samples using a commercial kit.

-

RNA quality and quantity were assessed using spectrophotometry.

-

cDNA was synthesized from the RNA templates using a reverse transcription kit.

-

qPCR was performed using SYBR Green chemistry on a real-time PCR system.

-

Relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

Future Directions

The promising preclinical data, primarily from models of liver fibrosis, has laid the groundwork for the clinical investigation of this compound in oncology. The ongoing and planned clinical trials will be critical in elucidating the specific effects of this compound on the human tumor microenvironment.[1][2][11] Future research should focus on detailed immunophenotyping of the TME in response to this compound treatment, including changes in the composition and function of various immune cell subsets. Furthermore, identifying predictive biomarkers will be essential for patient selection and optimizing combination therapy strategies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of this publication. The information provided should not be considered as medical advice.

References

- 1. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Galectins in the Tumor Microenvironment: Focus on Galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Selvigaltin: An In-depth Technical Review of Early-Stage Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selvigaltin (GB1211) is an orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a range of pathological processes including inflammation, fibrosis, and cancer. Overexpression of galectin-3 is associated with the progression of numerous diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the early-stage clinical trial results for this compound, detailing its mechanism of action, pharmacokinetic profile, safety, and preliminary efficacy signals. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the current clinical status of this promising therapeutic agent.

Mechanism of Action: Inhibition of Galectin-3 and Modulation of TGF-β Signaling

This compound exerts its therapeutic effects by selectively binding to galectin-3, thereby inhibiting its activity. Galectin-3 plays a crucial role in the pathogenesis of fibrotic diseases by promoting the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Extracellular galectin-3 can directly interact with TGF-β receptors and integrins on the cell surface, leading to the activation of downstream signaling cascades that culminate in myofibroblast activation, collagen deposition, and tissue fibrosis. By inhibiting galectin-3, this compound is designed to disrupt this pro-fibrotic signaling, thereby reducing inflammation and fibrosis.

Early-Stage Clinical Trial Results

Phase I First-in-Human Study in Healthy Volunteers (NCT03809052)

A Phase I, double-blind, placebo-controlled, first-in-human study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy participants. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single and Multiple Doses)

| Parameter | Single Ascending Dose (5-400 mg) | Multiple Ascending Dose (50 mg and 100 mg BID for 10 days) |

| Tmax (median, hours) | 1.75 - 4 | Not explicitly stated, steady state reached in 3 days |

| Half-life (mean, hours) | 11 - 16 | Not explicitly stated |

| Accumulation | N/A | ~2-fold in plasma |

| Excretion | 30% of administered dose excreted unchanged in urine | Not explicitly stated |

| Food Effect | Absorption delayed by 2 hours, systemic exposure unaffected | Not applicable |

Experimental Protocols

-

Study Design: The study consisted of a single ascending-dose phase with seven sequential cohorts and a multiple ascending-dose phase.

-

Participants: 78 healthy volunteers were enrolled, with 58 receiving at least one dose of this compound and 20 receiving a placebo.

-

Dosing:

-

SAD phase: Participants received single oral doses of 5, 20, 50, 100, 200, or 400 mg of this compound or a placebo.

-

MAD phase: Participants received 50 mg or 100 mg of this compound or a placebo twice daily for 10 days.

-

-

Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters were also assessed.

Safety and Tolerability: No safety concerns were identified in this study.

Phase Ib/IIa GULLIVER-2 Trial in Participants with Hepatic Impairment (NCT05009680)

The GULLIVER-2 trial was a three-part study designed to assess the pharmacokinetics, safety, and preliminary efficacy of this compound in participants with moderate (Child-Pugh B) and severe (Child-Pugh C) hepatic impairment compared to healthy controls.

Data Presentation

Table 2: Pharmacokinetic Parameters of a Single 100 mg Oral Dose of this compound in Participants with Hepatic Impairment vs. Healthy Controls

| Parameter | Moderate Hepatic Impairment (Child-Pugh B) | Healthy Controls (Matched to B) | Severe Hepatic Impairment (Child-Pugh C) | Healthy Controls (Matched to C) |

| n | 6 | 6 | 6 | 6 |

| Tmax (median, hours) | 3.49 | Comparable to controls | 4.00 | Comparable to controls |

| Cmax | Unaffected | N/A | Increased by ~1.3-fold | N/A |

| AUC∞ | Increased by ~1.7-fold | N/A | Increased by ~1.5-fold | N/A |

| Half-life (geometric mean, hours) | 28.15 | 16.38 | 21.05 | 16.14 |

Table 3: Preliminary Efficacy Signals from the GULLIVER-2 Trial (Part 2) in Patients with Decompensated Cirrhosis (Child-Pugh B) after 12 Weeks of Treatment

| Parameter | This compound (100 mg BID) | Placebo |

| Change in Liver Stiffness (kPa) | -9.66 | -7.62 |

| Proportion of Patients with ≥4 kPa Reduction in Liver Stiffness | 77% | 53% |

| Reduction in Alkaline Phosphatase (ALP) | 14.8% (not statistically significant) | Not reported |

| Reductions in other liver enzymes | Statistically significant reductions of 14.8% to 58.4% | Not reported |

Experimental Protocols

-

Study Design:

-

Part 1 & 3: Single-dose, open-label design to assess pharmacokinetics and safety in participants with moderate (Part 1) and severe (Part 3) hepatic impairment compared to matched healthy controls.

-

Part 2: A randomized, double-blind, placebo-controlled design to evaluate the effect of 12 weeks of repeated dosing in participants with decompensated cirrhosis (Child-Pugh B).

-

-

Participants: Up to 54 participants, including those with decompensated cirrhosis (Child-Pugh Classes B and C) and healthy volunteers. Part 2 enrolled 30 patients with moderately severe liver disease.

-

Dosing:

-

Part 1 & 3: A single 100 mg oral dose of this compound.

-

Part 2: 100 mg of this compound or placebo administered orally twice daily for 12 weeks.

-

-

Assessments:

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Pharmacokinetics, liver stiffness (measured by FibroScan®), and biomarkers of collagen production and breakdown.

-

Exploratory Endpoints: Changes in liver enzymes.

-

Safety and Tolerability: In the single-dose parts of the study, no adverse events were reported.[1] In Part 2, this compound was well-tolerated.[2]

Bioavailability Study of a New Tablet Formulation (GALBA-1; NCT05747573)

This study evaluated the relative bioavailability and food effect of a 100 mg tablet formulation of this compound compared to two 50 mg capsules in healthy volunteers.

Data Presentation

Table 4: Bioavailability of this compound Tablet vs. Capsules in Healthy Volunteers

| Parameter | 100 mg Tablet (fasted) vs. 2x50 mg Capsules (fasted) | 100 mg Tablet (fed) vs. 100 mg Tablet (fasted) |

| Relative Cmax | 161.0% higher for tablet | 20.0% lower in fed state |

| Relative AUC0-inf | 84.0% higher for tablet | Unaffected by food |

| Urinary Excretion (0-96h) | 30.3% (tablet) vs. 14.5% (capsules) | 35.9% (fed) vs. 30.3% (fasted) |

Experimental Protocols

-

Study Design: A single-dose, randomized, three-period, crossover study.

-

Participants: 13 healthy volunteers were enrolled, with 12 completing the study.

-

Dosing: Participants received a single 100 mg tablet of this compound under fasted and fed conditions, and two 50 mg capsules under fasted conditions.

-

Assessments: Primary endpoints were plasma and urine pharmacokinetic parameters. Secondary endpoints were safety and tolerability.

Safety and Tolerability: this compound was well-tolerated in all treatment arms.

Ongoing and Planned Oncology Trials

This compound is also being investigated in combination with standard-of-care therapies for various cancers.

Phase Ib/II Study in Non-Small Cell Lung Cancer (NSCLC) (NCT05240131)

This study is evaluating the safety and efficacy of this compound in combination with the anti-PD-L1 antibody atezolizumab in patients with NSCLC.

Experimental Protocols

-

Study Design:

-

Part A: Open-label sentinel dosing to assess the safety and tolerability of two dose levels of this compound (100 mg and 200 mg BID) in combination with atezolizumab.

-

Part B: Randomized, double-blind, placebo-controlled phase.

-

Part C: Long-term extension phase.

-

-

Participants: Patients with NSCLC who have not previously received immune checkpoint inhibitors.

-

Dosing:

-

This compound: 100 mg or 200 mg orally twice daily.

-

Atezolizumab: 1200 mg intravenously every three weeks.

-

Phase I Study in Relapsed/Refractory Multiple Myeloma (NCT07082270)

This dose-escalation and expansion study is assessing the safety, tolerability, and optimal dose of this compound in combination with daratumumab, carfilzomib, and dexamethasone.

Experimental Protocols

-

Study Design: A Phase I dose-escalation and dose-expansion study.

-

Participants: Patients with relapsed or refractory multiple myeloma.

-

Dosing:

-

This compound: Orally twice daily on days 1-28 of each cycle.

-

Daratumumab-hyaluronidase: Subcutaneously on a standard schedule.

-

Carfilzomib: Intravenously on days 1, 8, and 15 of each cycle.

-

Dexamethasone: Orally on days 1, 8, 15, and 22 of each cycle.

-

-

Primary Objectives: To assess the safety and tolerability and to determine the maximum tolerated dose (MTD) of this compound in this combination regimen.

-

Secondary Objectives: To collect preliminary efficacy data, including the rate of bone marrow measurable residual disease (MRD) negativity.

Conclusion

Early-stage clinical trials of the oral galectin-3 inhibitor this compound have demonstrated a favorable safety and pharmacokinetic profile in both healthy volunteers and patients with hepatic impairment. Preliminary data from the GULLIVER-2 trial suggest that this compound may improve markers of liver health in patients with decompensated cirrhosis. The development of a higher bioavailability tablet formulation is a positive step for future clinical development. Ongoing studies in oncology will provide further insights into the therapeutic potential of this compound in combination with immunotherapy and other standard-of-care agents. As more data from these and future trials become available, a clearer picture of this compound's efficacy and its role in treating fibrotic diseases and cancer will emerge. The scientific community awaits the results of these ongoing investigations with considerable interest.

References

- 1. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galecto to Present Topline Data from GULLIVER-2 Clinical Trial Showing GB1211 Reduced Signs of Liver Impairment at AASLD’s The Liver Meeting® 2022 - BioSpace [biospace.com]

Selvigaltin (GB1211): A Technical Guide to a Novel Galectin-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selvigaltin, also known as GB1211, is a potent and orally active small molecule inhibitor of galectin-3.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[3] this compound is currently under clinical investigation for the treatment of liver fibrosis, cirrhosis, and various cancers.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and therapeutic potential. Detailed experimental protocols and data are presented to support further research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is a novel α-D-galactopyranoside with aromatic substitutions at the 1- and 3-positions.[3] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | [6] |

| Synonyms | GB1211, GB-1211 | [2][7] |

| Molecular Formula | C₁₉H₁₆BrF₃N₄O₄S | [6] |

| Molecular Weight | 533.32 g/mol | [7] |

| CAS Number | 1978336-95-6 | [6] |

| Appearance | Solid | [7] |

| Solubility | 10 mM in DMSO | [7] |

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective inhibitor of galectin-3. It has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical models and is currently being evaluated in clinical trials.

Table 2: Biological Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Galectin-3) | 12 nM | Rabbit | [1] |

| Binding Kd (Galectin-3) | 25 nM | Human | [7] |

| Selectivity | >100-fold over Galectin-1 | [7] | |

| IC₅₀ (Galectin-3 expression) | 220.3 nM | Human monocyte THP1 cells | [7] |

Pharmacokinetics:

This compound is orally bioavailable.[1] In a phase 1 clinical trial in healthy participants, single and multiple oral doses of this compound were well-tolerated. Following oral administration, maximum plasma concentrations were reached at a median of 1.75–4 hours post-dose, with a mean half-life of 11–16 hours. Steady-state was achieved within 3 days of multiple dosing. Approximately 30% of the administered dose was excreted unchanged in the urine. While food delayed absorption by about 2 hours, it did not significantly affect systemic exposure.

Mechanism of Action: Inhibition of Galectin-3 Signaling

Galectin-3 plays a crucial role in the pathogenesis of fibrosis by promoting the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. Galectin-3 exerts its pro-fibrotic effects in part by potentiating the signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in fibrosis.

This compound, as a galectin-3 inhibitor, disrupts this pro-fibrotic signaling cascade. The proposed mechanism of action involves the inhibition of galectin-3's interaction with cell surface glycoproteins, thereby preventing the formation of galectin-glycoprotein lattices that are critical for the clustering and activation of signaling receptors, including the TGF-β receptor.

Caption: this compound inhibits Galectin-3, disrupting TGF-β signaling and pro-fibrotic gene expression.

Preclinical and Clinical Development

This compound has demonstrated efficacy in various preclinical models of fibrosis and is currently in clinical development for several indications.

Preclinical Studies

A key preclinical study investigated the efficacy of this compound in a high-fat diet (HFD)-induced rabbit model of metabolic-associated steatohepatitis (MASH). In this model, this compound treatment led to a significant reduction in liver inflammation and fibrosis.

Table 3: Effects of this compound in a Rabbit Model of MASH

| Biomarker | Effect of this compound Treatment | Reference |

| Liver Function | ||

| Aspartate Aminotransferase (AST) | Reduced | [8] |

| Alanine Aminotransferase (ALT) | Reduced | [8] |

| Bilirubin | Reduced | [8] |

| Inflammation | ||

| Inflammatory Cell Foci | Reduced | [8] |

| Interleukin-6 (IL-6) mRNA | Decreased | [8] |

| Fibrosis | ||

| Collagen Deposition (PSR, SHG) | Reduced | [8] |

| Transforming Growth Factor-β3 (TGFβ3) mRNA | Decreased | [8] |

| Snail Family Transcriptional Repressor 2 (SNAI2) mRNA | Decreased | [8] |

Clinical Trials

This compound is being evaluated in multiple clinical trials for various indications, including:

-

Liver Cirrhosis: A Phase 2 clinical trial is assessing the efficacy and safety of this compound in patients with liver cirrhosis.

-

Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma: this compound is being investigated as a potential treatment for these cancers.[4]

-

Non-Small Cell Lung Cancer: The therapeutic potential of this compound in this indication is also under investigation.

Experimental Protocols

High-Fat Diet-Induced Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)

This protocol provides a detailed methodology for inducing MASH in rabbits, a model used to evaluate the anti-fibrotic efficacy of this compound.

Objective: To induce liver inflammation and fibrosis in rabbits through a high-fat diet to mimic human MASH.

Materials:

-

Male New Zealand White rabbits

-

Standard rabbit chow (Regular Diet - RD)

-

High-Fat Diet (HFD)

-

Vehicle control

-

This compound (or other test compounds)

-

Equipment for oral gavage, blood collection, and tissue harvesting

-

Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome, Picrosirius Red)

-

RT-PCR equipment and reagents

Procedure:

-

Acclimatization: House rabbits in individual cages under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with ad libitum access to water and a regular diet.

-

Induction of MASH:

-

Randomly assign rabbits to different experimental groups (e.g., RD/vehicle, HFD/vehicle, HFD/Selvigaltin at various doses).

-

Feed the HFD group a high-fat diet for a specified period (e.g., 8-12 weeks) to induce steatohepatitis and fibrosis. The RD group continues to receive a standard diet.

-

-

Treatment:

-

Following the induction period, administer this compound or vehicle orally (p.o.) via gavage at the predetermined doses and frequency (e.g., daily, 5 days a week) for the specified treatment duration (e.g., 4 weeks).

-

-

Monitoring and Sample Collection:

-

Monitor animal health and body weight regularly throughout the study.

-

Collect blood samples at baseline and at specified time points for analysis of liver function markers (AST, ALT, bilirubin) and other metabolic parameters.

-

-

Termination and Tissue Analysis:

-

At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.

-

Perform histopathological analysis of liver sections stained with H&E, Masson's trichrome, and Picrosirius Red to assess steatosis, inflammation, and fibrosis.

-

Conduct quantitative analysis of gene expression (e.g., IL-6, TGFβ3, SNAI2, collagen) in liver tissue using RT-PCR.

-

References

- 1. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-3 modulates phagocytosis-induced stellate cell activation and liver fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of galectin-3 in myocardial fibrosis [lcxxgen.whuhzzs.com]

- 5. TGFβ regulates Galectin-3 expression through canonical Smad3 signaling pathway in nucleus pulposus cells: implications in intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGFβ Regulates Galectin-3 Expression through Canonical Smad3 Signaling Pathway in Nucleus Pulposus Cells: Implications in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

Selvigaltin's Effect on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selvigaltin (formerly known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its effects on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Core Mechanism of Action: Galectin-3 Inhibition

This compound exhibits high-affinity binding to galectin-3, thereby preventing its interaction with various glycoproteins and glycolipids on the cell surface and in the extracellular matrix. This inhibitory action disrupts the downstream signaling cascades that are aberrantly activated by galectin-3 in disease states.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to this compound's binding affinity and its dose-dependent effects on various biomarkers.

Table 1: Binding Affinity of this compound for Galectin-3 [1][2][3]

| Parameter | Species | Value |

| KD | Human | 25 nM |

| KD | Rabbit | 12 nM |

| IC50 | Rabbit | 12 nM |

Table 2: Dose-Dependent Effects of this compound on Biomarkers in a Rabbit Model of Metabolic-Associated Steatohepatitis (MASH) [3]

| Biomarker | This compound Dose (mg/kg) | Outcome |

| Galectin-3 (liver) | 1.0, 5.0 | Significant decrease in mRNA and protein levels |

| AST, ALT, Bilirubin | 1.0, 5.0 | Dose-dependent reduction |

| IL-6 (mRNA) | 1.0, 5.0 | Significant decrease |

| TGFβ3 (mRNA) | 1.0, 5.0 | Significant decrease |

| SNAI2 (mRNA) | 1.0, 5.0 | Significant decrease |

| Collagen (PSR, SHG) | 1.0, 5.0 | Dose-dependent reduction |

Impact on Cellular Signaling Pathways

This compound's primary therapeutic effects are mediated through the modulation of key signaling pathways involved in fibrosis and inflammation.

EDN1/TGFβ Signaling Pathway

The Endothelin-1 (EDN1)/Transforming Growth Factor-beta (TGFβ) signaling pathway is a critical driver of fibrosis. Galectin-3 has been shown to potentiate TGFβ signaling. By inhibiting galectin-3, this compound attenuates this pro-fibrotic cascade.

Caption: this compound inhibits the EDN1/TGFβ signaling pathway.

PI3K/Akt and MAPK/ERK Signaling Pathways

Galectin-3 is also known to modulate other critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and differentiation. While direct studies on this compound's effects on these pathways are emerging, its inhibition of galectin-3 is expected to impact these cascades.

Caption: Postulated effect of this compound on PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis[3]

This protocol is for the quantification of mRNA levels of target genes such as LGALS3 (Galectin-3), IL6, TGFB3, and SNAI2.

Caption: Experimental workflow for RT-qPCR analysis.

Protocol Steps:

-

RNA Extraction: Isolate total RNA from tissue samples using a suitable method, such as TRIzol reagent, followed by purification with a column-based kit.

-

RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

RT-qPCR: Perform real-time PCR using a SYBR Green-based master mix, specific primers for the target genes, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Immunohistochemistry (IHC) for Protein Localization[3]

This protocol is for the detection and localization of proteins like galectin-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Caption: Experimental workflow for Immunohistochemistry.

Protocol Steps:

-

Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the antigen-antibody complex using a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB).

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei and mount with a permanent mounting medium.

-

Analysis: Examine the stained sections under a microscope to assess the intensity and localization of the target protein.

Western Blotting for Protein Quantification

This protocol is for the quantification of total and phosphorylated protein levels of key signaling molecules.

Protocol Steps:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (total or phosphorylated) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

This compound is a potent and specific inhibitor of galectin-3 that demonstrates significant effects on key cellular signaling pathways involved in fibrosis and inflammation, primarily through the attenuation of the EDN1/TGFβ pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working to further elucidate the therapeutic potential of this compound and advance its clinical development. Further investigation into its effects on other signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, will provide a more comprehensive understanding of its pleiotropic actions.

References

- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Selvigaltin: A Galectin-3 Inhibitor with Broad Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Selvigaltin (formerly GB1211) is an orally bioavailable, small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a wide array of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, and summarizing key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-3.

Introduction to this compound and Galectin-3

Galectin-3 is a protein that plays a crucial role in various cellular processes such as cell adhesion, activation, and signaling. Its overexpression is associated with the progression of numerous diseases, making it a compelling therapeutic target. This compound is a potent and selective inhibitor of galectin-3, currently under clinical investigation for a range of indications including liver cirrhosis, non-small cell lung cancer, metastatic melanoma, and head and neck squamous cell carcinoma.[4]

Mechanism of Action

This compound exerts its therapeutic effects by binding to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its activity.[1] This inhibition disrupts the pathological processes mediated by galectin-3, including inflammation and tissue scarring.[5] In the context of cancer, blocking galectin-3 with this compound may enhance the immune system's ability to eliminate tumor cells.[5]

Preclinical Pharmacodynamics

In Vitro and In Vivo Models

Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of this compound in various models. A key study in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH) showed that this compound significantly reduces liver inflammation and fibrosis.[3][6]

Quantitative Analysis of Preclinical Data

The following tables summarize the key quantitative findings from the aforementioned rabbit model of MASH.

Table 1: Effect of this compound on Liver Function and Inflammation Biomarkers

| Biomarker | Treatment Group | Result |

| AST, ALT, Bilirubin | This compound (dose-dependent) | Dose-dependent reduction in levels[3][6] |

| Inflammatory Cell Foci | This compound (dose-dependent) | Dose-dependent reduction[3][6] |

| IL-6 mRNA Expression | This compound (1.0 mg/kg) | Significant reduction[6] |

Table 2: Effect of this compound on Fibrosis Biomarkers

| Biomarker | Treatment Group | Result |

| Picrosirius Red (PSR) Staining | This compound (dose-dependent) | Dose-dependent reduction in collagen deposition[3][6] |

| Second Harmonic Generation (SHG) | This compound (dose-dependent) | Dose-dependent reduction in fibrosis[3][6] |

| TGFβ3, SNAI2, Collagen mRNA Expression | This compound (dose-dependent) | Dose-dependent reduction[3][6] |

Clinical Pharmacodynamics

This compound is currently being evaluated in several clinical trials. A Phase I trial is investigating its safety and efficacy in combination with standard of care for relapsed/refractory multiple myeloma.[5] Another study has assessed its pharmacokinetics in participants with hepatic impairment.[7][8]

Clinical Trial Data

Table 3: Pharmacokinetic Parameters of this compound in Hepatic Impairment

| Parameter | Moderate Impairment (Child-Pugh B) vs. Controls | Severe Impairment (Child-Pugh C) vs. Controls |

| AUC∞ | ~1.7-fold increase[8] | ~1.5-fold increase[8] |

| Cmax | Unaffected[8] | ~1.3-fold increase[8] |

| Half-life | Prolonged (28.15 vs 16.38 h)[8] | Prolonged (21.05 vs 16.14 h)[8] |

Experimental Protocols

Rabbit Model of Metabolic-Associated Steatohepatitis

-

Model: Male New Zealand White rabbits were fed a high-fat diet (HFD) for 8 or 12 weeks to induce MASH.[3]

-

Treatment: this compound was administered orally, once daily, 5 days per week, at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[3]

-

Assessments: Liver function was assessed by measuring plasma levels of AST, ALT, and bilirubin. Inflammation and fibrosis were evaluated through histopathological analysis (Oil Red O, Giemsa, Masson's trichrome, picrosirius red) and second-harmonic generation imaging. Gene expression of key inflammatory and fibrotic markers was determined by mRNA analysis.[3]

Phase Ib/IIa Study in Hepatic Impairment (GULLIVER-2)

-

Design: A single-dose, open-label study in participants with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment compared to healthy matched controls.[7][8]

-

Treatment: A single oral dose of 100 mg this compound was administered.[7][8]

-

Assessments: Pharmacokinetic parameters including total and unbound plasma concentrations and urinary excretion of this compound were measured. Safety and tolerability were also assessed.[7][8]

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting galectin-3 mediated pathological processes.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Preclinical Rabbit Study

The following diagram outlines the experimental workflow for the MASH rabbit model study.

Caption: Experimental workflow of the MASH rabbit study.

Conclusion

This compound is a promising galectin-3 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of inflammation and fibrosis. Early clinical data are encouraging, supporting its further development for a variety of diseases with high unmet medical need. The ongoing clinical trials will provide more definitive evidence of its therapeutic potential in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]

- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Galectin-3 as a Therapeutic Target for Selvigaltin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galectin-3, a β-galactoside-binding lectin, has emerged as a critical regulator in a multitude of pathological processes, including fibrosis, inflammation, and cancer. Its multifaceted role in disease progression has positioned it as a compelling therapeutic target. Selvigaltin (formerly GB1211) is a potent, orally bioavailable small molecule inhibitor of Galectin-3 currently under clinical investigation for various fibrotic and oncological indications. This technical guide provides a comprehensive overview of the scientific rationale for targeting Galectin-3 with this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning its development.

The Role of Galectin-3 in Disease Pathophysiology

Galectin-3 is a unique chimeric galectin with a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[1] It is expressed by various cell types, including macrophages, epithelial cells, and fibroblasts.[2] Upregulation of Galectin-3 is a hallmark of numerous diseases.

In Fibrosis: Galectin-3 is a potent pro-fibrotic mediator.[1] It drives the differentiation of fibroblasts into matrix-secreting myofibroblasts, a key event in the development of tissue scarring.[3][4] Galectin-3 exerts its pro-fibrotic effects primarily through the potentiation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[5] It has been shown to bind to and cluster TGF-β receptors and integrins on the cell surface, enhancing downstream signaling and promoting the expression of fibrotic genes.[5]

In Cancer: Galectin-3 plays a significant role in tumor progression, metastasis, and immune evasion.[6][7] It promotes cancer cell adhesion, migration, and invasion.[7] Furthermore, Galectin-3 contributes to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] In the tumor microenvironment, Galectin-3 can induce T-cell apoptosis and support an immunosuppressive milieu, allowing cancer cells to evade the host's immune system.[6] Elevated Galectin-3 expression is also associated with resistance to checkpoint inhibitor therapies.[6]

This compound: A Potent and Selective Galectin-3 Inhibitor

This compound is a novel, orally active small molecule designed to selectively inhibit the carbohydrate recognition domain of Galectin-3 with high affinity.[2][8] This targeted inhibition disrupts the pathological functions of Galectin-3 across different disease contexts.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Binding Affinity and In Vitro Activity of this compound

| Parameter | Species | Value | Assay Method | Reference |

| Binding Affinity (KD) | Human | 25 nM | Fluorescence Anisotropy | [8][9] |

| Rabbit | 12 nM | Fluorescence Anisotropy | [8][9] | |

| Mouse | 770 nM | Fluorescence Anisotropy | [8] | |

| IC50 | Rabbit | 12 nM | Not Specified | [10][11] |

| Human (THP-1 cells) | 220.3 nM | Galectin-3 Expression Inhibition |

Table 2: Preclinical Efficacy of this compound in a Rabbit Model of Metabolic-Associated Steatohepatitis (MASH) [8][9]

| Biomarker | Treatment Group (Oral, 4 weeks) | Change vs. High-Fat Diet (HFD) Vehicle |

| Liver Function | ||

| Alanine Aminotransferase (ALT) | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| Aspartate Aminotransferase (AST) | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| Bilirubin | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| Inflammation | ||

| Inflammatory Cell Foci | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| Interleukin-6 (IL-6) mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| Fibrosis | ||

| Picrosirius Red (PSR) Staining | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| Second Harmonic Generation (SHG) | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| Collagen mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| TGF-β3 mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

| SNAI2 mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |

Table 3: Pharmacokinetic Parameters of a Single 100 mg Oral Dose of this compound in Humans (GULLIVER-2 Study, NCT05009680) [12]

| Parameter | Healthy Volunteers | Moderate Hepatic Impairment (Child-Pugh B) | Severe Hepatic Impairment (Child-Pugh C) |

| Cmax | - | Unaffected | ~1.3-fold increase |

| AUC∞ | - | ~1.7-fold increase | ~1.5-fold increase |

| tmax (median) | - | 3.49 hours | 4.00 hours |